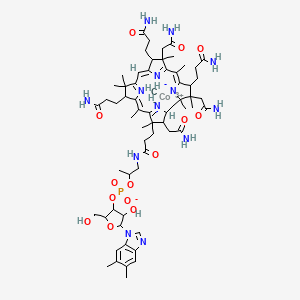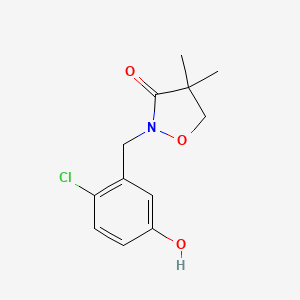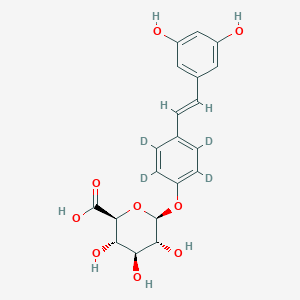
白藜芦醇-4-O-D-葡萄糖醛酸D4
描述
Resveratrol-4-O-D-Glucuronide D4 is a deuterium-labeled derivative of trans-resveratrol-4'-O-D-glucuronide. This compound is a stilbenoid glycoside, often found in red wine and various foods. It is primarily used in scientific research due to its stable isotopic labeling, which aids in tracing and quantification during drug development processes.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through the glucuronidation of trans-resveratrol using UDP-glucuronosyltransferase (UGT) enzymes, specifically the UGT1A9 isoform.
Industrial Production Methods: Large-scale production involves optimizing the enzymatic reaction conditions, such as pH, temperature, and substrate concentration, to achieve high yield and purity.
Types of Reactions:
Oxidation: Resveratrol-4-O-D-Glucuronide D4 can undergo oxidation reactions, often mediated by oxidizing agents like hydrogen peroxide or metal catalysts.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve the replacement of hydrogen atoms with deuterium or other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, metal catalysts (e.g., palladium on carbon), acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, in anhydrous ether or alcohol solvents.
Substitution: Deuterium gas, deuterated solvents, and specific catalysts.
Major Products Formed:
Oxidation: Oxidized derivatives of resveratrol-4-O-D-Glucuronide D4.
Reduction: Reduced forms of the compound.
Substitution: Deuterium-labeled or other substituted derivatives.
科学研究应用
Resveratrol-4-O-D-Glucuronide D4 is extensively used in scientific research due to its stable isotopic labeling. Its applications include:
Chemistry: Used as a tracer in chemical synthesis and reaction studies.
Biology: Employed in metabolic studies to track the absorption, distribution, metabolism, and excretion (ADME) of resveratrol.
Medicine: Utilized in pharmacokinetic studies to understand the behavior of resveratrol in the body.
Industry: Applied in the development of resveratrol-based supplements and pharmaceuticals.
作用机制
Target of Action
Resveratrol-4-O-D-Glucuronide D4 primarily targets the adenosine A3 receptor . This receptor plays a crucial role in various biological processes, including inflammation and cancer .
Mode of Action
Resveratrol-4-O-D-Glucuronide D4 acts as an agonist of the adenosine A3 receptor . In high concentrations, it activates these receptors, particularly on cancer cells . This activation triggers a series of biochemical reactions that ultimately lead to apoptosis (programmed cell death) in human colon cancer cells .
Biochemical Pathways
It is known that the activation of adenosine receptors can influence various cellular processes, including cell proliferation, differentiation, and death
Pharmacokinetics
It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The primary result of Resveratrol-4-O-D-Glucuronide D4’s action is the induction of apoptosis in human colon cancer cells . By activating the adenosine A3 receptor, it triggers a cascade of events that lead to programmed cell death, thereby inhibiting the growth and proliferation of cancer cells .
Action Environment
The action of Resveratrol-4-O-D-Glucuronide D4 can be influenced by various environmental factors. For instance, the stability of glucuronides in aqueous solution can vary, with some showing remarkable differences in their properties . .
生化分析
Biochemical Properties
Resveratrol-4-O-D-Glucuronide D4 plays a significant role in biochemical reactions, particularly in the context of drug metabolism and pharmacokinetics. This compound is a product of the glucuronidation process, where the enzyme UDP-glucuronosyltransferase (UGT), specifically the UGT1A9 isoform, conjugates resveratrol with glucuronic acid . This modification increases the solubility of resveratrol, facilitating its excretion from the body. Resveratrol-4-O-D-Glucuronide D4 interacts with various biomolecules, including enzymes and transport proteins, to modulate its biological activity and distribution.
Cellular Effects
Resveratrol-4-O-D-Glucuronide D4 influences several cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to activate adenosine receptors on cancer cells, particularly the adenosine A3 receptor, leading to apoptosis in human colon cancer cells . Additionally, Resveratrol-4-O-D-Glucuronide D4 exhibits anti-inflammatory properties by modulating the expression of pro-inflammatory cytokines and inhibiting the activation of nuclear factor-kappa B (NF-κB) signaling pathway .
Molecular Mechanism
The molecular mechanism of Resveratrol-4-O-D-Glucuronide D4 involves its interaction with various biomolecules, including enzymes and receptors. It acts as an agonist of the adenosine A3 receptor, triggering apoptosis in cancer cells . Additionally, Resveratrol-4-O-D-Glucuronide D4 inhibits the activity of certain enzymes involved in inflammation and oxidative stress, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) . These interactions result in the modulation of gene expression and cellular signaling pathways, contributing to its therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Resveratrol-4-O-D-Glucuronide D4 can vary over time. Studies have shown that this compound is relatively stable in aqueous solutions, with minimal degradation observed over extended periods . Its biological activity may decrease over time due to metabolic processes and interactions with other biomolecules. Long-term studies have demonstrated that Resveratrol-4-O-D-Glucuronide D4 can exert sustained anti-inflammatory and anticancer effects in vitro and in vivo .
Dosage Effects in Animal Models
The effects of Resveratrol-4-O-D-Glucuronide D4 vary with different dosages in animal models. At lower doses, this compound exhibits beneficial effects, such as anti-inflammatory and anticancer properties . At higher doses, it may cause adverse effects, including gastrointestinal distress and potential toxicity . Threshold effects have been observed, where the therapeutic benefits plateau or diminish at higher concentrations.
Metabolic Pathways
Resveratrol-4-O-D-Glucuronide D4 is involved in several metabolic pathways, primarily through glucuronidation. The enzyme UDP-glucuronosyltransferase (UGT) catalyzes the conjugation of resveratrol with glucuronic acid, resulting in the formation of Resveratrol-4-O-D-Glucuronide D4 . This modification enhances the solubility and excretion of resveratrol, facilitating its clearance from the body. Additionally, Resveratrol-4-O-D-Glucuronide D4 may influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism .
Transport and Distribution
Resveratrol-4-O-D-Glucuronide D4 is transported and distributed within cells and tissues through interactions with various transporters and binding proteins. This compound is known to interact with organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs), facilitating its uptake and efflux across cellular membranes . The distribution of Resveratrol-4-O-D-Glucuronide D4 within tissues is influenced by its binding affinity to plasma proteins and its ability to penetrate cellular compartments .
Subcellular Localization
The subcellular localization of Resveratrol-4-O-D-Glucuronide D4 is primarily determined by its interactions with specific targeting signals and post-translational modifications. This compound is known to localize within the cytoplasm and nucleus of cells, where it exerts its biological effects . Additionally, Resveratrol-4-O-D-Glucuronide D4 may be directed to specific organelles, such as mitochondria, through interactions with targeting signals and transport proteins .
相似化合物的比较
Trans-resveratrol-3-O-D-glucuronide
Trans-resveratrol-4'-O-glucuronide
Trans-resveratrol-3,5-dihydroxystilbene
This comprehensive overview highlights the significance of Resveratrol-4-O-D-Glucuronide D4 in scientific research and its potential applications in various fields
属性
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2,3,5,6-tetradeuterio-4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]phenoxy]oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O9/c21-12-7-11(8-13(22)9-12)2-1-10-3-5-14(6-4-10)28-20-17(25)15(23)16(24)18(29-20)19(26)27/h1-9,15-18,20-25H,(H,26,27)/b2-1+/t15-,16-,17+,18-,20+/m0/s1/i3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDEBVTGYVFHDMA-IBVOQACESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1/C=C/C2=CC(=CC(=C2)O)O)[2H])[2H])O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901126434 | |
| Record name | 4-[(1E)-2-(3,5-Dihydroxyphenyl)ethenyl]phenyl-2,3,5,6-d4 β-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901126434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1420291-58-2 | |
| Record name | 4-[(1E)-2-(3,5-Dihydroxyphenyl)ethenyl]phenyl-2,3,5,6-d4 β-D-glucopyranosiduronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1420291-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(1E)-2-(3,5-Dihydroxyphenyl)ethenyl]phenyl-2,3,5,6-d4 β-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901126434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



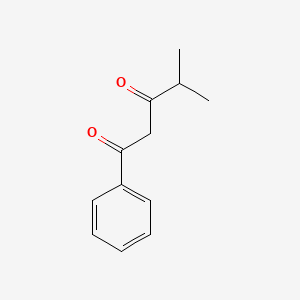
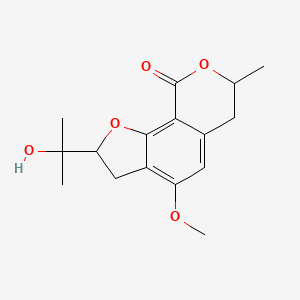
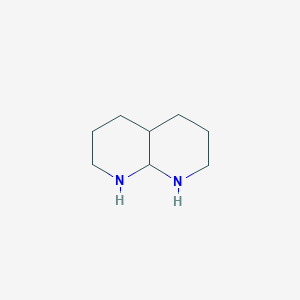

![7-amino-3-methyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[d]pyrimidin-4-one](/img/structure/B1652194.png)

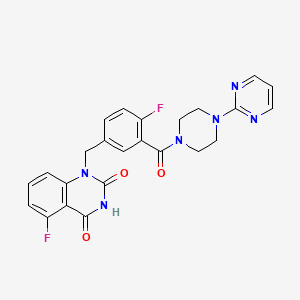
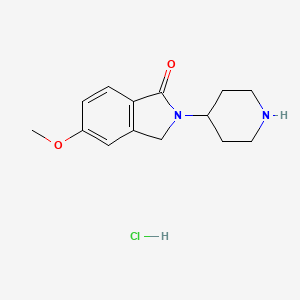
![3-[3-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B1652203.png)
